molecular formula C14H13N3O4S B12772836 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine CAS No. 102361-62-6

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine

Cat. No.: B12772836
CAS No.: 102361-62-6
M. Wt: 319.34 g/mol
InChI Key: RWZQTVFMAPBWPF-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an anti-inflammatory agent. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system, and a phenyl ring substituted with methoxy and methylsulphonyloxy groups.

Preparation Methods

The synthesis of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methylsulphonyloxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation . The compound’s methoxy and methylsulphonyloxy groups play a crucial role in its binding to the active site of the COX-2 enzyme, enhancing its selectivity and potency.

Comparison with Similar Compounds

2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its high selectivity and potency as a COX-2 inhibitor.

Properties

CAS No.

102361-62-6

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

(4-imidazo[1,2-a]pyrimidin-2-yl-3-methoxyphenyl) methanesulfonate

InChI

InChI=1S/C14H13N3O4S/c1-20-13-8-10(21-22(2,18)19)4-5-11(13)12-9-17-7-3-6-15-14(17)16-12/h3-9H,1-2H3

InChI Key

RWZQTVFMAPBWPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=CN3C=CC=NC3=N2

Origin of Product

United States

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